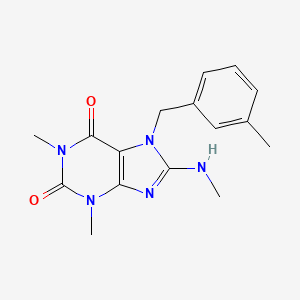

![molecular formula C18H13ClN2O B2705023 1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole CAS No. 637754-38-2](/img/structure/B2705023.png)

1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to greatly benefit in the treatment of parasitic diseases .

Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” was characterized by 1H and 13C NMR spectra . The bond parameters were calculated at the B3LYP/6-31G (d, p) basis set . The harmonic frequency was also calculated at the same level of theory with TED contribution . The NLO property of the title molecule was measured using the first-order hyper-polarizability calculation, and the results revealed that the target molecule has nearly eighteen times greater NLO activity than the standard .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” were characterized by spectroanalytical data . The NBO analysis revealed the hyperconjugative interaction and charge delocalization of the present molecule . The calculated HOMO-LUMO energy gap shows the stability of the molecule . Molecular electrostatic potential (MEP) was studied for predicting the reactive sites . In addition, Mulliken charges were also calculated .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Spectroscopic Studies: Research focused on the synthesis and spectroscopic analysis of benzimidazole derivatives, including studies on their structural and spectroscopic properties using various techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. For example, studies on 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole have revealed insights into the crystal structure, stabilized by hydrogen bonding and π-π interactions, indicating potential for diverse applications in material science and pharmaceuticals (Saral, Özdamar, & Uçar, 2017).

Biological Activities and Applications

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated benzimidazole derivatives for antimicrobial and antifungal activities. For instance, novel benzimidazole compounds have shown promising DNA-binding properties and antibacterial activity against a range of microbial strains, indicating their potential as chemotherapeutic agents (Mahmood et al., 2019).

Antioxidant and α-Glucosidase Inhibitory Activities

Research on 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives has shown that some compounds exhibit efficient α-glucosidase inhibition and antioxidant activities. This suggests their potential use in managing diabetes and oxidative stress-related diseases (Menteşe, Yılmaz, & Baltaş, 2020).

Chemical Properties and Reactions

- Chemical Synthesis Techniques: Studies have explored the synthesis of various benzimidazole derivatives using different chemical reactions and techniques, demonstrating the versatility of these compounds in chemical synthesis and potential applications in developing new materials and pharmaceuticals (Duffy, Lin, Ho, & Mathey, 2010).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOXSTZHTOCBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2704940.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide](/img/structure/B2704942.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2704943.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2704945.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2704950.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)